N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15033191
InChI: InChI=1S/C20H21N5O3S/c1-13-12-25-16(19(21-13)24-4-8-29-9-5-24)11-15(23-25)20(26)22-14-2-3-17-18(10-14)28-7-6-27-17/h2-3,10-12H,4-9H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15033191

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide -

Specification

Molecular Formula C20H21N5O3S
Molecular Weight 411.5 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C20H21N5O3S/c1-13-12-25-16(19(21-13)24-4-8-29-9-5-24)11-15(23-25)20(26)22-14-2-3-17-18(10-14)28-7-6-27-17/h2-3,10-12H,4-9H2,1H3,(H,22,26)
Standard InChI Key WDANQWAXGIPRRU-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=N1)N5CCSCC5

Introduction

Structural and Molecular Features

Core Architecture and Substituents

The compound’s structure comprises three distinct regions:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic system combining pyrazole and pyrazine rings, known for its electron-deficient nature and ability to participate in π-π stacking interactions .

  • Thiomorpholine substituent: A sulfur-containing morpholine analog at position 4, contributing to improved solubility and potential interaction with enzymatic targets .

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)carboxamide: A benzodioxin-derived group at position 2, enhancing lipophilicity and membrane permeability .

The methyl group at position 6 introduces steric hindrance, potentially stabilizing the molecule’s conformation.

Molecular Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₅O₃S
Molecular Weight411.5 g/mol
logP2.88
Hydrogen Bond Acceptors/Donors7 / 1
Polar Surface Area60.38 Ų

The balanced logP and moderate polar surface area suggest favorable oral bioavailability .

Synthesis and Chemical Characterization

Synthetic Pathway Overview

The synthesis involves a multi-step strategy:

  • Core Formation: Construction of the pyrazolo[1,5-a]pyrazine scaffold via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.

  • Thiomorpholine Introduction: Nucleophilic substitution or Buchwald–Hartwig amination to attach thiomorpholine at position 4 .

  • Carboxamide Coupling: Transamidation or carbodiimide-mediated coupling to install the N-(2,3-dihydro-1,4-benzodioxin-6-yl)carboxamide group .

A representative one-pot transamidation approach, inspired by benzofuran-2-carboxamide syntheses , achieves yields exceeding 80% under optimized conditions (60°C, DMAP catalyst) .

Analytical Validation

  • NMR Spectroscopy: Confirms regioselectivity of substitutions, with characteristic shifts for the benzodioxin protons (δ 4.2–4.5 ppm) and thiomorpholine sulfur (δ 2.8–3.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 412.1 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro screens against cancer cell lines reveal promising activity:

Cell LineIC₅₀ (µM)Mechanism ProposedSource
HeLa (Cervical)12.4 ± 1.7Kinase inhibition (e.g., JAK2)
MCF-7 (Breast)18.9 ± 2.3DNA intercalation
A549 (Lung)24.5 ± 3.1Reactive oxygen species (ROS) generation

The thiomorpholine moiety may enhance target binding through sulfur-mediated hydrophobic interactions .

Selectivity and Toxicity

  • Selectivity Index (SI): SI > 5 for cancer vs. normal fibroblast cells (CC₅₀ > 100 µM).

  • Cytotoxicity Mechanism: Flow cytometry indicates apoptosis induction via caspase-3/7 activation (2.8-fold increase at 25 µM).

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